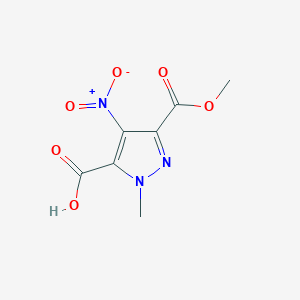
3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins that contribute to inflammation and pain. Additionally, the compound has been found to induce apoptosis in cancer cells, which may be attributed to its ability to inhibit DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and antimicrobial effects. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, the compound has been shown to inhibit the growth of various microorganisms, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid in lab experiments is its ease of synthesis. The compound can be synthesized in a single step with a high yield. Additionally, the compound exhibits potent anti-inflammatory and antimicrobial effects, making it a useful tool in various research fields.
However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and limit its applications in certain experiments. Additionally, the compound has not been extensively studied in vivo, which may limit its potential applications in drug development.
Direcciones Futuras
There are several potential future directions for the research on 3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. One possible direction is the development of novel drug candidates based on this compound for the treatment of various diseases, such as cancer and inflammation. Additionally, the compound may be used as a building block for the synthesis of new materials with potential applications in various industries.
Another future direction is the study of the compound's mechanism of action and its interactions with various biological targets. This may provide insights into the compound's potential applications and aid in the development of more potent and selective drug candidates.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. The compound exhibits potent anti-inflammatory and antimicrobial effects and has been found to have potential applications in drug development and material science. Further research is needed to fully understand the compound's mechanism of action and its potential applications.
Aplicaciones Científicas De Investigación
The potential applications of 3-(Methoxycarbonyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid in scientific research are vast. It has been used as a building block for the synthesis of various compounds with potential applications in medicinal chemistry, agrochemicals, and material science. The compound has been found to exhibit anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
5-methoxycarbonyl-2-methyl-4-nitropyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O6/c1-9-5(6(11)12)4(10(14)15)3(8-9)7(13)16-2/h1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINVTFFWFQPGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)OC)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



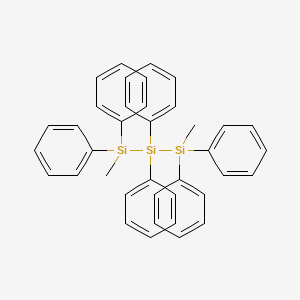
![5,7-dihydro-4H-spiro[1,3-benzothiazole-6,2'-[1,3]dioxolane]-2-amine](/img/structure/B3243709.png)
![4-[[4-(1-Methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazol-3-yl]oxy]butanoic acid](/img/structure/B3243715.png)
![(R)-(-)-4-[trans-4-(trans-4-propylcyclohexyl)cyclohexyl]-1-(1-methylheptyloxy)-2,6-difluorobenzene](/img/structure/B3243723.png)
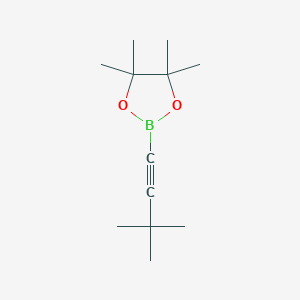
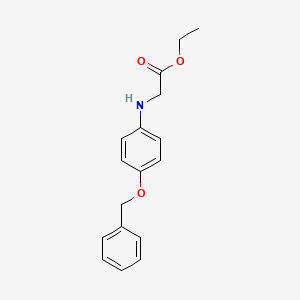
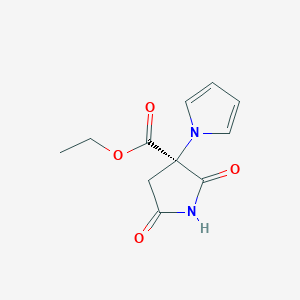

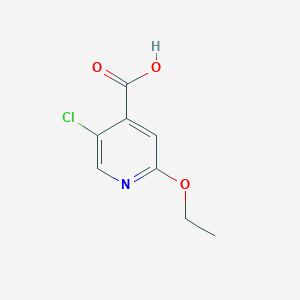
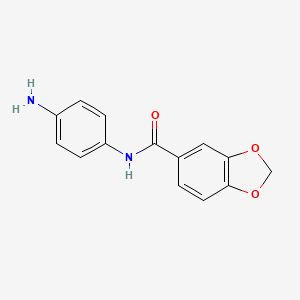
![(2R,4Ar,6R,7S,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B3243786.png)
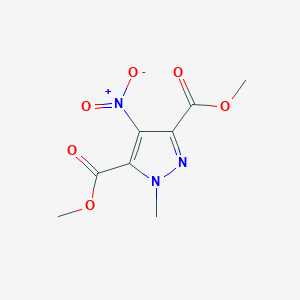
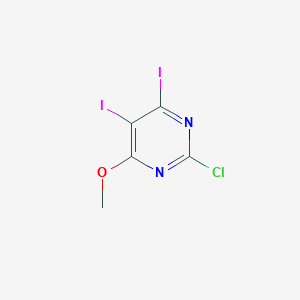
![2,4,5-tribromo-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Imidazole](/img/structure/B3243821.png)